2-(4-(Trifluoromethyl)phenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one 2-(4-(Trifluoromethyl)phenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15818974
InChI: InChI=1S/C13H10F3N3O/c14-13(15,16)9-3-1-8(2-4-9)10-7-11-12(20)17-5-6-19(11)18-10/h1-4,7H,5-6H2,(H,17,20)
SMILES:
Molecular Formula: C13H10F3N3O
Molecular Weight: 281.23 g/mol

2-(4-(Trifluoromethyl)phenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one

CAS No.:

Cat. No.: VC15818974

Molecular Formula: C13H10F3N3O

Molecular Weight: 281.23 g/mol

* For research use only. Not for human or veterinary use.

2-(4-(Trifluoromethyl)phenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one -

Specification

Molecular Formula C13H10F3N3O
Molecular Weight 281.23 g/mol
IUPAC Name 2-[4-(trifluoromethyl)phenyl]-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one
Standard InChI InChI=1S/C13H10F3N3O/c14-13(15,16)9-3-1-8(2-4-9)10-7-11-12(20)17-5-6-19(11)18-10/h1-4,7H,5-6H2,(H,17,20)
Standard InChI Key NOUXLFCHEOURSR-UHFFFAOYSA-N
Canonical SMILES C1CN2C(=CC(=N2)C3=CC=C(C=C3)C(F)(F)F)C(=O)N1

Introduction

Chemical Identity and Structural Analysis

Molecular Characterization

The compound’s molecular formula is C₁₃H₁₀F₃N₃O, with a systematic IUPAC name of 2-[4-(trifluoromethyl)phenyl]-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one. Its structure features a bicyclic pyrazolo-pyrazinone system fused to a 4-(trifluoromethyl)phenyl moiety at the 2-position (Figure 1) . The trifluoromethyl group enhances lipophilicity, potentially improving blood-brain barrier permeability—a critical factor in central nervous system (CNS) drug design.

Table 1: Key Chemical Properties

PropertyValue
CAS Number1923200-58-1
Molecular Weight281.23 g/mol
SMILESO=C1C2=CC(C3=CC=C(C(F)(F)F)C=C3)=NN2CCN1
XLogP32.7 (estimated)

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 2-(4-(trifluoromethyl)phenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one typically involves cyclocondensation reactions. A plausible pathway (Figure 2) begins with the reaction of 4-(trifluoromethyl)phenylhydrazine with a β-ketoester, followed by intramolecular cyclization under acidic conditions to form the pyrazolo[1,5-a]pyrazinone core . Alternative methods utilize palladium-catalyzed cross-coupling to introduce the aryl group post-cyclization, though yields may vary depending on substituent positioning.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
Hydrazine formationNH₂NH₂, EtOH, reflux75%
CyclizationH₂SO₄, 100°C62%
PurificationColumn chromatography (SiO₂)95%

Pharmacological Profile and Mechanism of Action

Target Engagement

Although direct studies on the 4-isomer are sparse, structural analogs exhibit affinity for mGluR5, a glutamate receptor implicated in synaptic plasticity and neuropsychiatric disorders. The trifluoromethyl group’s electron-withdrawing effects may enhance binding to allosteric sites, reducing receptor overactivation without blocking orthosteric agonist binding.

Preclinical Findings

In rodent models, 3-(trifluoromethyl)phenyl analogs demonstrated anxiolytic effects at 10 mg/kg (oral) and reduced hyperlocomotion in schizophrenia models. While the 4-isomer’s efficacy remains untested, its improved solubility (LogP = 2.7 vs. 3.1 for the 3-isomer) could enhance bioavailability .

HazardPrecautionary Measure
Moisture sensitivityStore under argon (P233, P410)
Dust inhalationUse fume hood (P284)
Skin contactNitrile gloves (P280)

Environmental Impact

Disposal must comply with hazardous waste regulations (P501), as the trifluoromethyl group resists biodegradation . Incineration with scrubbing is recommended to prevent fluoride emissions.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator